1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine
Description
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a nitrogen-containing heterocyclic compound featuring an imidazole ring fused to a substituted cyclohexane scaffold. Such structural attributes suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9-6-11(2,3)8-12(13,7-9)10-14-4-5-15-10/h4-5,9H,6-8,13H2,1-3H3,(H,14,15) |
InChI Key |
VLQQUOXDKUDNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=NC=CN2)N)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method includes the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclohexane derivative under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Synthetic Efficiency : Benzimidazole derivatives () show moderate-to-good yields (47–73%), while triazole synthesis () benefits from click chemistry’s rapidity .
- Data Limitations : Pharmacological data for the target compound are absent in the provided evidence, necessitating further studies to evaluate its bioactivity relative to triazole or benzimidazole analogs.
Biological Activity
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article presents an overview of its biological activity, including its mechanisms of action, relevant studies, and potential applications.
Structural Characteristics
The compound features an imidazole ring connected to a cyclohexane structure with three methyl groups. The molecular formula is and it has a molecular weight of approximately 207.32 g/mol. The presence of the imidazole ring is significant as it is known to participate in various biochemical interactions, including metal ion coordination and hydrogen bonding with biological macromolecules.
Research indicates that 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It may inhibit the growth of certain bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially influencing their activity. For instance, it has been studied for its effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds with similar structures have shown promising inhibitory effects against this enzyme, indicating potential applications in managing type 2 diabetes mellitus .
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds structurally related to 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine. Here are some key findings:
| Study | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | Imidazoquinazoline derivatives | α-glucosidase inhibition | 12.44 ± 0.38 |
| Study 2 | Related imidazole compounds | Antimicrobial activity | Varies by strain |
In one study, derivatives of imidazoquinazolines were synthesized and tested for their ability to inhibit α-glucosidase. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug acarbose (IC50 = 750 µM), suggesting a strong potential for therapeutic use in diabetes management .
Potential Applications
Given its biological activities, 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine could have several applications:
- Pharmaceutical Development : The compound's ability to inhibit enzymes like α-glucosidase positions it as a candidate for developing new antidiabetic medications.
- Antimicrobial Agents : Its antimicrobial properties warrant further investigation for potential use in treating infections caused by resistant strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
